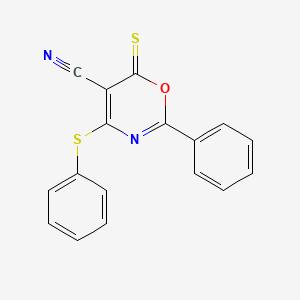
2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For example, the reaction may involve the use of aromatic aldehydes and sulfur-containing reagents in the presence of a catalyst such as sulfuric acid in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
科学研究应用
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential as therapeutic agents in treating various diseases.
作用机制
The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic structures containing sulfur and nitrogen atoms, such as thiazoles, oxazoles, and quinolines. These compounds share some structural features and biological activities with 2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile .
Uniqueness
What sets this compound apart is its unique combination of functional groups and heterocyclic core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
属性
CAS 编号 |
87740-66-7 |
|---|---|
分子式 |
C17H10N2OS2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-phenyl-4-phenylsulfanyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C17H10N2OS2/c18-11-14-16(22-13-9-5-2-6-10-13)19-15(20-17(14)21)12-7-3-1-4-8-12/h1-10H |
InChI 键 |
CLKGVIFOGMAXMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=S)O2)C#N)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



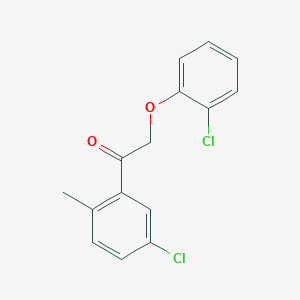
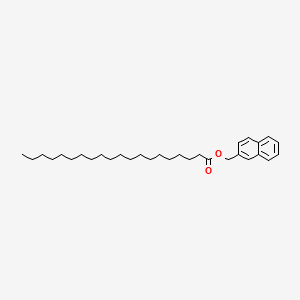

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)

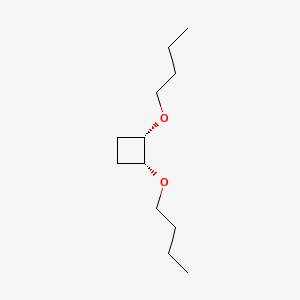
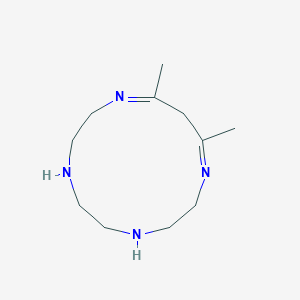
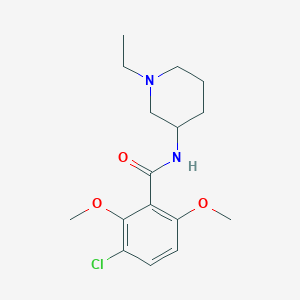
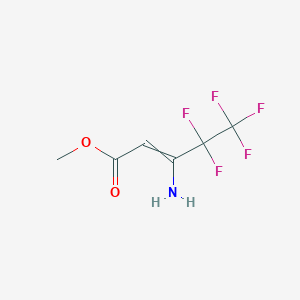
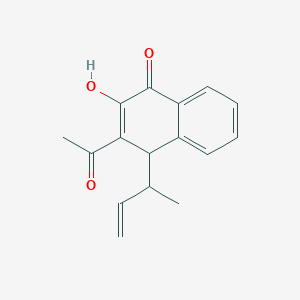
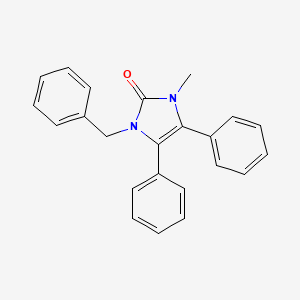

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
